molecular formula C25H21ClN4O B3049454 Mardepodect hydrochloride CAS No. 2070014-78-5

Mardepodect hydrochloride

Cat. No.: B3049454
CAS No.: 2070014-78-5
M. Wt: 428.9 g/mol
InChI Key: BDHTXAXWOXYUDG-UHFFFAOYSA-N
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Description

PF-2545920 (hydrochloride) is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase 10A (PDE10A). This compound has been studied for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Huntington’s disease .

Preparation Methods

The synthesis of PF-2545920 (hydrochloride) involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Synthetic Route:

  • Formation of the quinoline core.
  • Introduction of the pyrazole and pyridine moieties.
  • Formation of the hydrochloride salt.

Reaction Conditions:

Chemical Reactions Analysis

PF-2545920 (hydrochloride) undergoes various chemical reactions, including:

Oxidation:

  • Common reagents: Hydrogen peroxide, potassium permanganate.
  • Conditions: Mild to moderate temperatures.
  • Major products: Oxidized derivatives of the compound.

Reduction:

  • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Conditions: Low temperatures, inert atmosphere.
  • Major products: Reduced derivatives of the compound.

Substitution:

Scientific Research Applications

Chemistry:

  • Used as a tool compound to study the inhibition of PDE10A and its effects on cyclic nucleotide signaling pathways.

Biology:

  • Investigated for its role in modulating neuronal signaling and synaptic plasticity.

Medicine:

  • Explored as a potential therapeutic agent for treating neurological disorders such as schizophrenia and Huntington’s disease.

Industry:

Mechanism of Action

PF-2545920 (hydrochloride) exerts its effects by selectively inhibiting PDE10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, PF-2545920 increases the levels of cAMP and cGMP, leading to enhanced signaling in neurons. This modulation of cyclic nucleotide signaling is thought to contribute to its therapeutic effects in neurological disorders .

Comparison with Similar Compounds

PF-2545920 (hydrochloride) is unique due to its high selectivity and potency for PDE10A. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.

Properties

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHTXAXWOXYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070014-78-5
Record name Mardepodect hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070014785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MARDEPODECT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTZ83KS2UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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